molecular formula C21H27N3O4 B3635009 N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Cat. No.: B3635009
M. Wt: 385.5 g/mol
InChI Key: DCXXRDCFOLWRLL-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a nitrobenzoyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexenyl ethylamine, which is then reacted with 4-nitrobenzoyl chloride to form the intermediate product. This intermediate is subsequently reacted with piperidine-4-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the piperidine ring.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with various biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the benzoyl ring.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20(22-13-10-16-4-2-1-3-5-16)17-11-14-23(15-12-17)21(26)18-6-8-19(9-7-18)24(27)28/h4,6-9,17H,1-3,5,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXRDCFOLWRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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